molecular formula C9H17NO2 B12999197 (R)-Cyclohexyl 2-aminopropanoate

(R)-Cyclohexyl 2-aminopropanoate

Cat. No.: B12999197
M. Wt: 171.24 g/mol
InChI Key: BYAGYQXRLBVKTP-SSDOTTSWSA-N
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Description

®-Cyclohexyl 2-aminopropanoate is an organic compound characterized by the presence of a cyclohexyl group attached to a 2-aminopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclohexyl 2-aminopropanoate typically involves the esterification of cyclohexanol with 2-aminopropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-Cyclohexyl 2-aminopropanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-Cyclohexyl 2-aminopropanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexyl alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

®-Cyclohexyl 2-aminopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Cyclohexyl 2-aminopropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylcyclohexyl (2R)-2-aminopropanoate: Similar structure with an ethyl group instead of a cyclohexyl group.

    (2S)-2-Aminopropanoyl (2R)-2-aminopropanoate: Contains an additional amino group.

Uniqueness

®-Cyclohexyl 2-aminopropanoate is unique due to its specific cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

cyclohexyl (2R)-2-aminopropanoate

InChI

InChI=1S/C9H17NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3/t7-/m1/s1

InChI Key

BYAGYQXRLBVKTP-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)OC1CCCCC1)N

Canonical SMILES

CC(C(=O)OC1CCCCC1)N

Origin of Product

United States

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